molecular formula C14H14Cl2FNO B2717185 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride CAS No. 2344677-78-5

1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride

Cat. No.: B2717185
CAS No.: 2344677-78-5
M. Wt: 302.17
InChI Key: FOWAJIMWJXSZAA-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride is a chemical compound that belongs to the class of phenylpiperazines This compound is known for its unique structural features, which include a chloro and fluoro substitution on the phenyl ring, as well as a phenoxyethanamine moiety

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the key intermediate compounds. One common synthetic route includes the reaction of 3-chloro-4-fluoroaniline with phenoxyacetyl chloride to form the corresponding amide. This intermediate is then reduced to the amine using a reducing agent such as lithium aluminum hydride. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .

Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include lithium aluminum hydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs) and enzymes. By binding to these targets, the compound can modulate various signaling pathways, leading to changes in cellular functions. For example, it may inhibit the activity of certain kinases, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar compounds to 1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride include other phenylpiperazines and substituted anilines. Some examples are:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the phenoxyethanamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2-phenoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO.ClH/c15-12-8-10(6-7-13(12)16)14(17)9-18-11-4-2-1-3-5-11;/h1-8,14H,9,17H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWAJIMWJXSZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C2=CC(=C(C=C2)F)Cl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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